molecular formula C10H9N3O5S B2587333 N-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)acetyl]glycine CAS No. 852454-09-2

N-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)acetyl]glycine

Cat. No.: B2587333
CAS No.: 852454-09-2
M. Wt: 283.26
InChI Key: FCUYADRZXDQXJD-UHFFFAOYSA-N
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Description

“N-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)acetyl]glycine” is a complex organic compound that contains a thieno[3,2-d]pyrimidine core, which is a bicyclic system consisting of a thiophene ring fused with a pyrimidine ring . The compound also contains two carbonyl groups (C=O), an acetyl group (CH3-C=O), and a glycine residue (NH2-CH2-COOH).


Synthesis Analysis

The synthesis of such compounds generally involves the cyclization of appropriate precursors . For instance, 3-amino-thiophene-2-carboxylate derivatives can be cyclized using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Generally, the carbonyl groups and the amino group in the glycine residue could potentially be involved in various chemical reactions .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of dihydropyrimidines, which are structurally related to N-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)acetyl]glycine, involves a convenient and efficient method catalyzed by N-acetyl glycine. This synthesis is applicable to various substituted aldehydes and has been used to create compounds with modest inhibitory activity against α-glucosidase, suggesting potential applications in treating type 2 diabetes (Yar et al., 2014).

Biological Evaluation

Studies on mass spectrometry of N-(pyrimidin-2-yl)amino acids and their methyl esters, which share a similar pyrimidine structure with this compound, have been conducted to understand their chemical behavior and potential biological implications (Plaziak et al., 1991).

Therapeutic Potential

The therapeutic potential of related compounds involves exploring the anti-inflammatory properties of N-substituted amino acids with complex pyrimidine structures. These compounds have demonstrated significant antiphlogistic activity, indicating their potential in developing new anti-inflammatory drugs (Bruno et al., 1999).

Properties

IUPAC Name

2-[[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O5S/c14-6(11-3-7(15)16)4-13-9(17)8-5(1-2-19-8)12-10(13)18/h1-2H,3-4H2,(H,11,14)(H,12,18)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUYADRZXDQXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC(=O)N(C2=O)CC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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